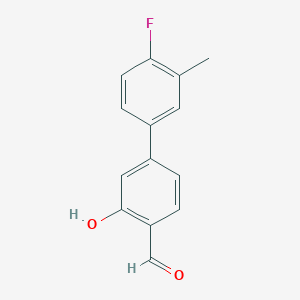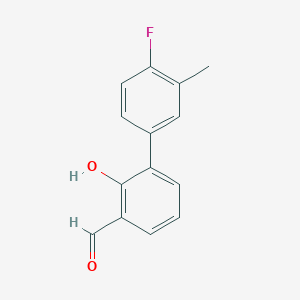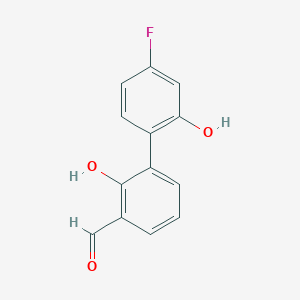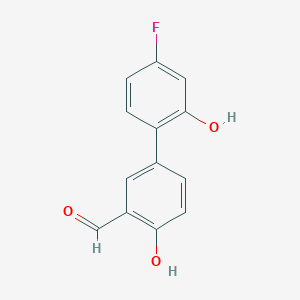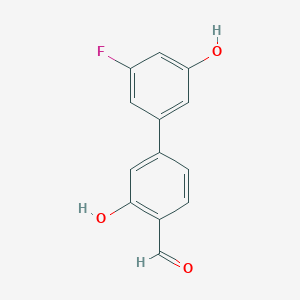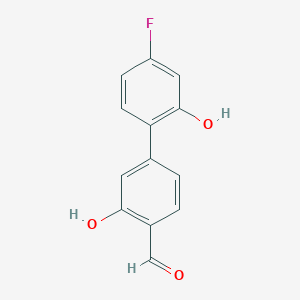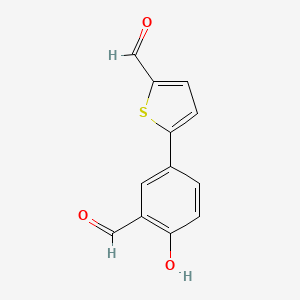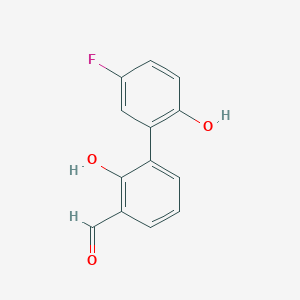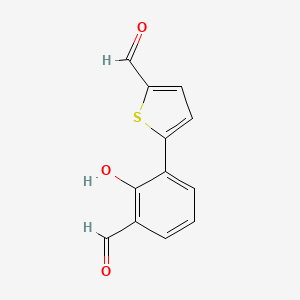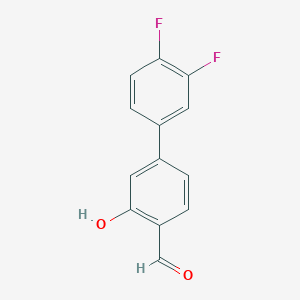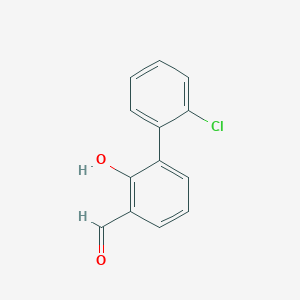
6-(2-Chlorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-2-formylphenol, 95% (CFPF) is a chemical compound with a wide range of applications in the scientific research and laboratory setting. This compound is a derivative of phenol, and is a colorless solid with a slight odor. CFPF is used in various research applications, including organic synthesis, biochemical research, and pharmacological studies.
Scientific Research Applications
6-(2-Chlorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, including organic synthesis, biochemical research, and pharmacological studies. 6-(2-Chlorophenyl)-2-formylphenol, 95% has been used in the synthesis of various compounds, including 2-chlorobenzoylphenol, 2-chlorobenzaldehyde, and 2-chlorobenzoyl chloride. 6-(2-Chlorophenyl)-2-formylphenol, 95% has also been used in the study of various biochemical processes and pathways, such as the production of reactive oxygen species and the activation of enzymes. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% has been used in pharmacological studies to investigate the potential effects of various drugs on the body.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that 6-(2-Chlorophenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it is believed that 6-(2-Chlorophenyl)-2-formylphenol, 95% may have anti-inflammatory and antioxidant effects. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% may have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
6-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. 6-(2-Chlorophenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% is water soluble and has a low melting point, making it easy to handle and store. However, 6-(2-Chlorophenyl)-2-formylphenol, 95% may be difficult to synthesize in large quantities, and it may be difficult to purify.
Future Directions
There are several potential future directions for research on 6-(2-Chlorophenyl)-2-formylphenol, 95%. One potential direction is to investigate the biochemical and physiological effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% in more detail. This could include studying the effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% on various enzymes and pathways, as well as investigating the potential therapeutic effects of 6-(2-Chlorophenyl)-2-formylphenol, 95%. Another potential direction is to develop more efficient methods for synthesizing and purifying 6-(2-Chlorophenyl)-2-formylphenol, 95%. Finally, further research could be conducted to investigate the potential applications of 6-(2-Chlorophenyl)-2-formylphenol, 95% in various fields, such as drug development and organic synthesis.
Synthesis Methods
6-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized in a few different ways. One method involves the reaction of phenol with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces the desired product, 6-(2-Chlorophenyl)-2-formylphenol, 95%, as well as 2-chlorobenzoylphenol as a byproduct. Another method involves the reaction of 2-chlorobenzaldehyde and phenol in the presence of a base such as potassium hydroxide. This reaction produces 6-(2-Chlorophenyl)-2-formylphenol, 95% as the desired product, as well as 2-chlorobenzoylphenol as a byproduct.
properties
IUPAC Name |
3-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIOAOJVPNGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685119 |
Source


|
| Record name | 2'-Chloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-formylphenol | |
CAS RN |
1258636-38-2 |
Source


|
| Record name | 2'-Chloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


